molecular formula C34H35ClO5 B014539 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride CAS No. 25320-59-6

2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride

Cat. No.: B014539
CAS No.: 25320-59-6
M. Wt: 559.1 g/mol
InChI Key: PCQHHGZMQLZGQM-RUOAZZEASA-N
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Description

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl chloride is a derivative of D-glucopyranose, a sugar molecule. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of other glucopyranosyl derivatives. It is characterized by the presence of benzyl groups at the 2, 3, 4, and 6 positions of the glucopyranose ring, which provide stability and facilitate various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride typically involves the protection of the hydroxyl groups of D-glucopyranose with benzyl groups. This is followed by the conversion of the resulting tetra-O-benzyl-D-glucopyranose to the corresponding glucopyranosyl chloride. One common method involves the use of trichloroacetonitrile in the presence of a base such as potassium carbonate and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and conversion steps, with careful control of reaction conditions to ensure high yield and purity. Solvents such as chloroform are often used, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various glucopyranosyl derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other glucopyranosyl derivatives, which are important in various chemical reactions and processes.

    Biology: The compound is used in the study of carbohydrate chemistry and the development of carbohydrate-based drugs.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds for the treatment of diseases such as diabetes and cancer.

    Industry: The compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride involves its ability to act as a glycosyl donor in glycosylation reactions. The benzyl groups provide stability and protect the hydroxyl groups during the reaction, while the chloride group acts as a leaving group, facilitating the formation of glycosidic bonds. This mechanism is crucial in the synthesis of various glucopyranosyl derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,6-Tetra-O-benzyl-D-galactopyranose
  • 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose
  • 2,3,4,6-Tetra-O-acetyl-D-galactopyranose

Uniqueness

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl chloride is unique due to its specific substitution pattern and the presence of benzyl groups, which provide stability and facilitate various chemical reactions. This makes it a valuable intermediate in the synthesis of complex glucopyranosyl derivatives .

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-chloro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35ClO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33-,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQHHGZMQLZGQM-RUOAZZEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride in the synthesis of the cholic acid C-glucoside?

A1: In this specific research [], this compound serves as the key glucosyl donor in a direct C-glucosidation reaction. This reaction leads to the formation of a carbon-carbon bond between the glucosyl moiety and the cholic acid derivative, specifically at the 3-alpha position, resulting in a C-glucoside of cholic acid. []

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